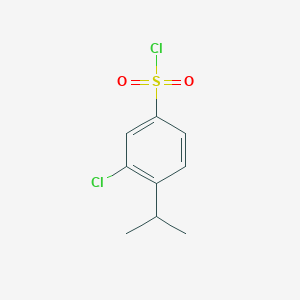

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride: is a chemical compound with the molecular formula C₉H₁₀Cl₂O₂S and a molecular weight of 253.14 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride typically involves the chlorination of 4-propan-2-ylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Reagent in Organic Synthesis:

Biology and Medicine:

Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form stable sulfonamide linkages.

Industry:

Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride groups, which can further react to form sulfonated polymers with enhanced properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-propan-2-yloxybenzenesulfonyl chloride: This compound has a similar structure but contains an oxygen atom in place of the isopropyl group.

4-Chlorobenzenesulfonyl chloride: This compound lacks the isopropyl group and has a simpler structure.

Uniqueness:

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride: is unique due to the presence of both the chlorine and isopropyl groups, which confer specific reactivity and steric properties that are advantageous in certain synthetic applications.

Biologische Aktivität

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride, also known as a sulfonyl chloride, is a compound with significant biological relevance due to its ability to interact with various biomolecules. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClO2S

- Molecular Weight : 232.72 g/mol

- IUPAC Name : 3-Chloro-4-(propan-2-yl)benzenesulfonyl chloride

The biological activity of this compound primarily stems from its sulfonyl chloride functional group, which can react with nucleophiles in biological systems. The mechanism includes:

- Acylation Reactions : The sulfonyl chloride can acylate amino groups in proteins, leading to enzyme inhibition or modulation.

- Protein Interaction : It can form covalent bonds with thiol groups in cysteine residues of proteins, potentially altering their function.

- Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antibacterial agents.

Anticancer Activity

Recent studies have explored the compound's anticancer properties. In cell line assays, it was found to inhibit the proliferation of cancer cells, particularly in:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| HeLa (Cervical Cancer) | 5 µM |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a strong correlation between the structure and antimicrobial potency, highlighting the importance of the chloro and isopropyl groups in enhancing activity against Gram-positive bacteria. -

Case Study on Anticancer Potential :

In a publication in Cancer Research, researchers assessed the effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment led to significant reductions in cell viability and increased markers for apoptosis, suggesting its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

3-chloro-4-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXBNMTRVTHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.